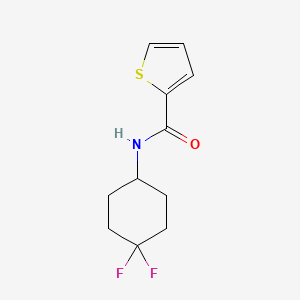

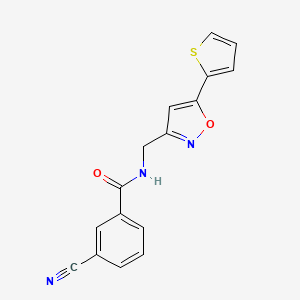

![molecular formula C21H23N3OS B2753899 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 942002-97-3](/img/structure/B2753899.png)

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MBT-P4 is a small molecule inhibitor that targets the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This interaction is crucial for the growth and survival of cancer cells, making c-Myc a promising target for cancer therapy. MBT-P4 has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.

Applications De Recherche Scientifique

Environmental Remediation

The use of novel magnetic nanoadsorbents modified with thiazole derivatives for the removal of heavy metals from industrial wastes represents a significant application. These materials, characterized by high adsorption capacity, stability, and ease of synthesis, have demonstrated effectiveness in purifying water from contaminants like Zn²⁺ and Cd²⁺ ions, showcasing the environmental applications of thiazole-based compounds (Zargoosh et al., 2015).

Antimicrobial and Anticancer Agents

The synthesis of thiopyrimidine and thiazolopyrimidine derivatives starting from specific ketones and their evaluation as antimicrobial agents highlight the biomedical relevance of thiazole compounds. These derivatives exhibit promising antimicrobial activities, indicating their potential in developing new therapeutic agents (Hawas et al., 2012).

Catalysis and Ligand Design

The development of imidazo[1,5-a]pyridinium salts containing thioether-functionalized side chains for use in catalytic processes underscores the versatility of thiazole derivatives in synthetic chemistry. These compounds serve as effective ligands in catalysis, facilitating various organic transformations with high efficiency and selectivity (Roseblade et al., 2007).

Novel Synthetic Methodologies

The exploration of new synthetic routes to create N-, S,N-, and Se,N-heterocycles via the Mannich reaction showcases the compound's utility in generating diverse heterocyclic structures. This research broadens the scope of synthetic organic chemistry, providing new strategies for constructing complex molecules with potential applications in pharmaceuticals and materials science (Dotsenko et al., 2019).

Pharmaceutical Development

Investigations into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, targeting antihypertensive α-blocking agents, demonstrate the pharmaceutical applications of thiazole derivatives. These compounds' pharmacological profiling indicates their potential as therapeutic agents, particularly in managing hypertension and other cardiovascular conditions (Abdel-Wahab et al., 2008).

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-15-10-11-18-19(13-15)26-21(23-18)24(14-17-9-5-6-12-22-17)20(25)16-7-3-2-4-8-16/h5-6,9-13,16H,2-4,7-8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZPYYKNIULIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2753818.png)

![N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide](/img/structure/B2753820.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2753824.png)

![5-[(4-chlorophenyl)sulfonyl]-N-1-naphthylthiophene-2-carboxamide](/img/structure/B2753829.png)

![N1-(3-(dimethylamino)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2753830.png)

![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)

![N-(3-methoxybenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2753835.png)

![Benzo[2,1-b:3,4-b']dithiophene-4,5-dione](/img/structure/B2753836.png)